![molecular formula C11H11F2NO3S B14915956 n-(2-((Difluoromethyl)sulfonyl)phenyl)cyclopropanecarboxamide](/img/structure/B14915956.png)
n-(2-((Difluoromethyl)sulfonyl)phenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(2-((Difluoromethyl)sulfonyl)phenyl)cyclopropanecarboxamide: is a chemical compound with the molecular formula C11H11F2NO3S and a molecular weight of 275.27 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to a sulfonyl phenyl ring, which is further connected to a cyclopropanecarboxamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of n-(2-((Difluoromethyl)sulfonyl)phenyl)cyclopropanecarboxamide involves multiple steps, typically starting with the difluoromethylation of a suitable precursor. One common method involves the use of difluoromethyl phenyl sulfone as a difluoromethyl anion equivalent . The reaction conditions often include the use of nucleophilic substitution-reductive desulfonylation strategies . Industrial production methods may involve bulk custom synthesis and procurement processes to ensure the availability of high-purity compounds .
Analyse Chemischer Reaktionen
n-(2-((Difluoromethyl)sulfonyl)phenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions are common, especially involving the difluoromethyl group.
Common Reagents and Conditions: Reagents such as ClCF2H and novel non-ozone depleting difluorocarbene reagents are often used.
Wissenschaftliche Forschungsanwendungen
n-(2-((Difluoromethyl)sulfonyl)phenyl)cyclopropanecarboxamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of n-(2-((Difluoromethyl)sulfonyl)phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to target molecules. The sulfonyl group enhances the compound’s stability and bioavailability . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
n-(2-((Difluoromethyl)sulfonyl)phenyl)cyclopropanecarboxamide can be compared with other similar compounds, such as:
Difluoromethyl phenyl sulfone: This compound shares the difluoromethyl group but lacks the cyclopropanecarboxamide moiety.
Difluoromethyl 2-pyridyl sulfone: Similar in structure but contains a pyridyl ring instead of a phenyl ring.
Ethyl bromodifluoroacetate: Contains a difluoromethyl group but differs significantly in its overall structure.
The uniqueness of this compound lies in its combination of the difluoromethyl, sulfonyl, and cyclopropanecarboxamide groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H11F2NO3S |
---|---|
Molekulargewicht |
275.27 g/mol |
IUPAC-Name |
N-[2-(difluoromethylsulfonyl)phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C11H11F2NO3S/c12-11(13)18(16,17)9-4-2-1-3-8(9)14-10(15)7-5-6-7/h1-4,7,11H,5-6H2,(H,14,15) |
InChI-Schlüssel |
KIDWDHAGQNCFCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)NC2=CC=CC=C2S(=O)(=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.